![molecular formula C10H16N2O4 B2413581 N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl CAS No. 1428330-91-9](/img/structure/B2413581.png)
N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl” is a clickable amino acid derivative for site-specific incorporation into recombinant proteins or synthesis of chemical probes and tools for biological applications . This non-canonical lysine possesses an alkyne for bioorthogonal reaction with azides .
Molecular Structure Analysis
The molecular formula of “N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl” is C10H17ClN2O4 . Its average mass is 264.706 Da and its monoisotopic mass is 264.087677 Da .Chemical Reactions Analysis
“N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl” is used in bioorthogonal reactions with azides . It’s a clickable amino acid derivative, which means it can be used to create a covalent bond with a molecule containing an azide group .Applications De Recherche Scientifique
Protein Labeling and Modification
N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl has been utilized in the field of protein engineering and labeling. For instance, Nguyen et al. (2009) demonstrated its application in the site-specific incorporation and labeling of proteins with alkyne functional groups in Escherichia coli, which is essential for studying protein structure and interactions (Nguyen et al., 2009).
Mechanistic Insights into Protein Biosynthesis
Research by Marrone et al. (1996) explored the specificity of Lysine:N6-Hydroxylase, an enzyme catalyzing the conversion of L-lysine to its N6-hydroxy derivative, providing valuable insights into protein biosynthesis and modification mechanisms (Marrone et al., 1996).
NMR Studies in Protein-Protein and Protein-Ligand Interactions
Abdelkader et al. (2021) reported the genetic encoding of a similar compound, N6-(((Trimethylsilyl)methoxy)carbonyl)-l-lysine, for use in NMR studies of protein-protein and protein-ligand interactions, highlighting the compound's potential in molecular interaction analysis (Abdelkader et al., 2021).
Enzymatic Activity and Inhibition Studies
The compound's structural analogs have been used to understand the activity and inhibition of specific enzymes. For example, Moore et al. (1994) investigated L-N6-(1-Iminoethyl)lysine as a selective inhibitor of inducible nitric oxide synthase, offering a deeper understanding of enzyme regulation (Moore et al., 1994).
Mécanisme D'action
Target of Action
N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl, also known as (S)-2-amino-6-(((prop-2-yn-1-yloxy)carbonyl)amino)hexanoic acid hydrochloride, is a clickable amino acid derivative . Its primary targets are proteins, specifically recombinant proteins . The compound is used for site-specific incorporation into these proteins .
Mode of Action
The compound interacts with its targets through a bioorthogonal reaction with azides . This interaction allows for the site-specific incorporation of the compound into recombinant proteins . The compound possesses an alkyne, which is a key functional group that enables this bioorthogonal reaction .
Biochemical Pathways
The compound is involved in the synthesis of chemical probes and tools for biological applications . It is used in the construction of bacterial cells with an active transport system for unnatural amino acids . It also enables dual-color super-resolution imaging of proteins via click chemistry .
Result of Action
The compound’s action results in the creation of site-specific modifications in recombinant proteins . This allows for the precise control of protein function and the study of protein behavior in biological systems .
Action Environment
The action, efficacy, and stability of N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl are likely influenced by various environmental factors. These could include the specific biological system in which it is used, the presence of other compounds or proteins, and the conditions under which the bioorthogonal reaction with azides occurs .
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4.ClH/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14;/h1,8H,3-7,11H2,(H,12,15)(H,13,14);1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUXGVUWYHHZTD-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)NCCCCC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC(=O)NCCCC[C@@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N6-[(2-Propyn-1-yloxy)carbonyl]-L-lysine HCl | |
CAS RN |
1428330-91-9 |
Source


|
| Record name | L-Lysine, N6-[(2-propyn-1-yloxy)carbonyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428330-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

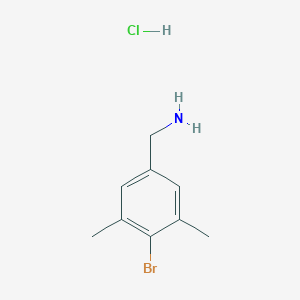
![(E)-methyl 2-(2-((3-(ethylsulfonyl)benzoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2413500.png)
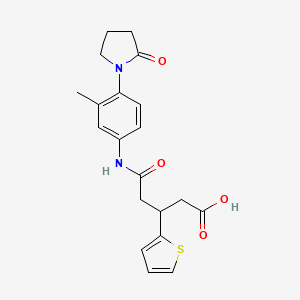
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2413505.png)
![methyl 1-benzyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2413506.png)

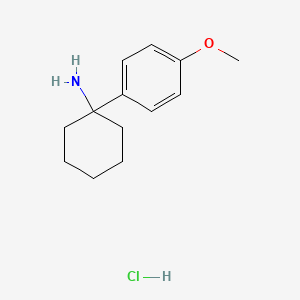
![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2413512.png)
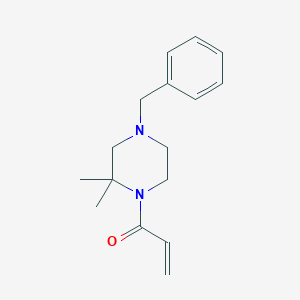
![Ethyl 4-oxo-5-[(2-phenylacetyl)amino]-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2413516.png)
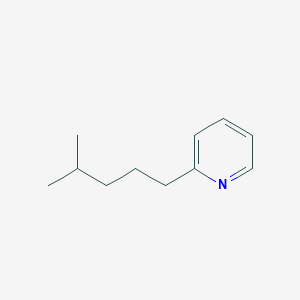

![2,2'-(1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetic acid](/img/structure/B2413520.png)
![1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-pyridin-4-ylsulfanylethanone](/img/structure/B2413521.png)